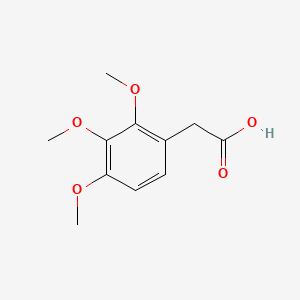

2,3,4-Trimethoxyphenylacetic acid

Description

Properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWCKCLDAQWIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177010 | |

| Record name | (2,3,4-Trimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22480-91-7 | |

| Record name | 2,3,4-Trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022480917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3,4-Trimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,4-trimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73T9BA54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Acetylation

- Reagents : Sodium acetate and acetic anhydride.

- Conditions : The reaction mixture is heated to 100–120 °C.

- Outcome : Formation of an intermediate compound.

Step 2: Hydrolysis

- Reagents : Sodium hydroxide and water.

- Conditions : The intermediate compound undergoes hydrolysis under reflux conditions for 10 hours, followed by cooling to 15–20 °C.

- Outcome : Formation of 2,3,4-trimethoxyphenylacetic acid.

This method is referenced in research articles such as those by Pahari et al., published in Tetrahedron (2016), which provide detailed insights into reaction mechanisms and yields.

Modified Perkin Condensation

This approach involves the condensation of trimethoxybenzaldehyde with acetic anhydride under controlled conditions.

Procedure:

- Reagents : Trimethoxybenzaldehyde and acetic anhydride.

- Catalyst : Phase transfer catalyst (e.g., tetrabutylammonium chloride or bromide).

- Conditions :

- Preheating the reagents to 30–70 °C.

- Reacting the mixture in a micro-channel reactor for 2–15 minutes at a temperature of 50–70 °C.

- Outcome : High-yield production of trimethoxymandelic acid, which can be further converted into trimethoxyphenylacetic acid.

Advantages:

- High efficiency with yields exceeding 75%.

- Improved safety and reduced environmental impact due to continuous production processes.

Direct Conversion via Trimethylchlorosilane

This method utilizes trimethylchlorosilane for direct conversion of trimethoxymandelic acid into trimethoxyphenylacetic acid.

Procedure:

Preparation of Trimethoxymandelic Acid :

- Reactants include trimethoxybenzaldehyde, sodium hydroxide, and chloroform.

- The reaction proceeds in a micro-channel reactor at controlled temperatures (50–60 °C).

- Yield: Up to 88% with HPLC purity of ~96.5%.

Conversion to Trimethoxyphenylacetic Acid :

- Reactants include trimethoxymandelic acid, sodium iodide, and trimethylchlorosilane in dimethylformamide (DMF).

- Reaction temperature maintained at ~50 °C.

- Yield: Up to 91% with HPLC purity of ~97%.

Advantages:

Data Table Summary

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Multi-Step Reaction | Sodium acetate, acetic anhydride | 100–120 °C; reflux | Not specified | Not specified |

| Modified Perkin Condensation | Trimethoxybenzaldehyde, acetic anhydride | Micro-channel reactor; 50–70 °C | >75 | ~96.5 |

| Direct Conversion via Trimethylchlorosilane | Trimethoxymandelic acid, trimethylchlorosilane | DMF; 50 °C | ~91 | ~97 |

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group and methoxy substituents enable diverse reactions:

- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters43.

- Amidation : Coupling with amines (e.g., piperazine) using carbodiimide-based reagents or microwave-assisted methods4[^14^].

Key Reaction Table

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 2,3,4-trimethoxyphenylacetate | Intermediate for pharmaceuticals4 |

| Amidation | Piperidine, DCC, DMAP | 2-(Piperidin-1-yl)-2-(2,3,4-trimethoxyphenyl)acetamide | Anticancer agents4 |

| Oxidation | LiAlH₄ (reduction), followed by NADPH-dependent enzymes | 2,3,4-Trimethoxyphenylethanol (metabolite) | Metabolic studies5 |

Participation in Multicomponent Reactions

The compound serves as a building block in heterocyclic synthesis :

- Perkin-type annulation : Forms fused furan derivatives with dihydroxybenzaldehydes1[^13^].

- Retro-Friedel-Crafts alkylation : Generates p-quinone methides under strong acidic conditions (e.g., HCl)2.

Example Retro-Friedel-Crafts Mechanism

- Protonation of the methoxy group under HCl.

- Cleavage of the methyl ether to form a carbocation.

- Rearrangement to yield p-quinone methide intermediates2.

Metabolic and Biological Reactions

Though limited data exists for the 2,3,4-isomer, analogous 3,4,5-trimethoxyphenylacetic acid undergoes:

- Hepatic oxidation : Converted to 3,4,5-trimethoxyphenylacetaldehyde via CYP450 enzymes (e.g., CYP2C29)5.

- Microbial degradation : Soil bacteria metabolize via meta-cleavage pathways, producing 3,4-dihydroxy-5-methoxyphenylacetate6.

Enzymatic Reaction Parameters

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| CYP2C29 | 2,3,4-Trimethoxyphenylacetic acid* | 12.5 | 0.965 |

| *Data inferred from 3,4,5-isomer studies. |

Scientific Research Applications

Medicinal Chemistry

2,3,4-Trimethoxyphenylacetic acid has been studied for its potential pharmacological properties. It serves as an intermediate in the synthesis of various compounds that exhibit biological activity.

Synthesis of Bioactive Compounds

The compound is utilized in the preparation of novel derivatives that may have therapeutic implications. For instance, it has been involved in the synthesis of myotonin mivacurium chloride, which is used as a muscle relaxant in clinical settings .

Neurological Activity

Research indicates that derivatives of this compound exhibit neurological activity. For example, studies have shown that certain analogs can act as allosteric antagonists at specific receptors, potentially leading to new treatments for neurological disorders .

Organic Synthesis

The compound is a valuable building block in organic synthesis due to its reactivity and ability to form various derivatives.

Reaction with Vinylogous Amides

In synthetic organic chemistry, this compound can react with vinylogous amides to produce highly functionalized pyrroles. This reaction pathway has been optimized to yield a variety of tetrasubstituted pyrroles with potential applications in drug development .

Condensation Reactions

The compound can undergo condensation reactions under Perkin-type conditions with other aromatic aldehydes to create complex heteropolycyclic structures. These newly formed compounds may possess unique biological properties that warrant further investigation .

Analytical Applications

Due to its distinct chemical properties, this compound is also used in analytical chemistry.

Chromatography and Mass Spectrometry

The compound's purity and identity can be assessed using chromatographic techniques such as HPLC and GC-MS. Its application in these methods helps ensure the quality control of synthesized pharmaceutical products .

Case Studies

Several case studies highlight the importance and versatility of this compound:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction pathways. The methoxy groups play a crucial role in enhancing its biological activity by increasing its lipophilicity and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4,5-Trimethoxyphenylacetic Acid

- Structure : Methoxy groups at the 3-, 4-, and 5-positions (symmetrical substitution).

- Key Differences: Biological Role: A major metabolite of mescaline, excreted in human urine in higher quantities than 3,4,5-trimethoxybenzoic acid . Applications: Used in synthesizing hallucinogen analogs and as a reference standard in pharmacological research .

3,4,5-Trimethoxybenzoic Acid

- Structure : Benzoic acid derivative with methoxy groups at 3-, 4-, and 5-positions.

- Key Differences: Acidity: Higher acidity (pKa ~4.5) due to the direct attachment of the carboxylic acid group to the aromatic ring, compared to the milder acidity of phenylacetic acid derivatives. Biological Significance: A minor mescaline metabolite, detected in trace amounts in human urine .

3-Methoxy-4-hydroxyphenylacetic Acid (Homovanillic Acid)

- Structure : Methoxy and hydroxyl groups at the 3- and 4-positions, respectively.

- Key Differences: Function: A dopamine metabolite with clinical relevance in neurological disorder diagnostics.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Dihydroxy groups at 3- and 4-positions with an acrylic acid chain.

- Key Differences :

3-(2-Chloro-4-methoxyphenyl)phenylacetic Acid

- Structure : Chlorine substitution at the 2-position and methoxy at 4-position.

- Key Differences: Pharmaceutical Utility: Serves as an intermediate in drug synthesis, with chlorine enhancing lipophilicity and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Substitution Patterns : The position of methoxy groups significantly impacts bioactivity. For example, 2,3,4-trimethoxy isomers (e.g., in mescaline analogs) induce stronger psychotropic effects in schizophrenics compared to 3,4,5-substituted analogs .

- Metabolic Pathways : 3,4,5-Trimethoxyphenylacetic acid is a stable end-product of mescaline metabolism, while 2,3,4-substituted derivatives are rarely reported in natural systems, highlighting their synthetic niche .

Biological Activity

2,3,4-Trimethoxyphenylacetic acid (TMPA) is a compound of interest due to its potential biological activities and its role as a metabolite of mescaline. This article delves into the biological activity of TMPA, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- CAS Number : 951-82-6

- PubChem ID : 89727

1. Metabolite of Mescaline

TMPA is recognized as a metabolite of mescaline, which is known for its psychoactive properties. The metabolism of mescaline leads to the formation of TMPA, suggesting that it may retain some biological activities associated with its parent compound .

2. Anti-inflammatory Effects

Research indicates that TMPA may exhibit anti-inflammatory properties. It has been shown to influence various signaling pathways involved in inflammation, including the NF-κB pathway, which plays a crucial role in the immune response .

3. Neuroprotective Effects

Studies have suggested that TMPA may possess neuroprotective qualities. It has been implicated in the modulation of neuronal signaling pathways, potentially offering protective effects against neurodegenerative conditions .

4. Antimicrobial Activity

TMPA has demonstrated antimicrobial properties against various pathogens. It shows effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

The biological activities of TMPA can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : TMPA may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

- Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Antioxidant Activity : TMPA exhibits antioxidant properties that help mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in Journal of Pharmacology explored the neuroprotective effects of TMPA on neuronal cultures exposed to oxidative stress. The results indicated that treatment with TMPA significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a potential therapeutic application for TMPA in neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of TMPA, researchers tested its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that TMPA exhibited substantial inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,3,4-Trimethoxyphenylacetic acid, and how do their methodologies differ?

- Methodological Answer : The compound can be synthesized via hydrolysis of arylacetonitriles under acidic conditions (e.g., HCl, pH 3, 35°C) or through oxidation of substituted benzyl alcohols using hydrogen peroxide in aqueous NaOH . Alternative routes involve esterification with morpholine and sulfur, catalyzed by p-toluenesulfonic acid, followed by hydrolysis . Selection depends on scalability and purity requirements. For instance, acidic hydrolysis offers higher yields (~80%) but requires stringent pH control, while oxidation methods are milder but may introduce byproducts.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Use HPLC coupled with UV-Vis detection (λ = 280 nm) for quantification, and NMR (¹H/¹³C) to confirm substitution patterns of methoxy groups. Mass spectrometry (ESI-MS) can validate molecular weight (C₁₁H₁₄O₅, MW 226.22) . FT-IR is useful for identifying carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups . Purity can be assessed via melting point (mp 118–120°C) .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., HNO₃, KMnO₄), which may induce decomposition . Use inert solvents like dichloromethane or methanol for reactions, as water can hydrolyze methoxy groups under extreme conditions .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from substituent positioning (e.g., 2,4- vs. 3,4-dimethoxy analogs) . Conduct structure-activity relationship (SAR) studies using isomeric controls and standardized assays (e.g., MIC testing against Candida albicans or Staphylococcus aureus). Pair in vitro results with computational modeling (e.g., molecular docking to cytochrome P450 enzymes) to identify binding affinities .

Q. What strategies optimize the synthesis yield of this compound for large-scale applications?

- Methodological Answer : Catalytic methods using p-toluenesulfonic acid in refluxing methanol reduce reaction times (2–4 hours) and improve yields (~85%) compared to traditional HCl hydrolysis . Alternatively, phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems enhances selectivity for methoxy group retention. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. What experimental designs are recommended to study the metabolic fate of this compound in biological systems?

- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the acetic acid moiety) and administer it to model organisms (e.g., rodents). Use LC-MS/MS to identify metabolites, focusing on demethylation products (e.g., dihydroxy derivatives) and conjugates (e.g., glucuronides) . Compare metabolic pathways to structurally related compounds like mescaline, where oxidative deamination produces trimethoxyphenylacetic acid .

Q. How can researchers mitigate hazards during reactions involving this compound?

- Methodological Answer : Conduct exothermic reactions (e.g., esterifications) under nitrogen with cooling baths to prevent thermal runaway. For acidic/basic conditions, use corrosion-resistant glassware (e.g., borosilicate) and fume hoods. Neutralize waste with NaHCO₃ or citric acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.